5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOCFSPYKDCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Used for reduction reactions.
Palladium on Carbon (Pd/C): Used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted derivatives of the original compound.
Scientific Research Applications
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazolidinone ring can also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Electronic Properties :
- 4-Cl (Chloro) : Electron-withdrawing via inductive effects, slightly increases electrophilicity of the bromomethyl group .
- 4-OCH₃ (Methoxy) : Electron-donating via resonance, reduces electrophilicity but enhances lipophilicity .
- 4-F (Fluoro) : Strong inductive electron-withdrawing effect, smaller steric profile than Cl or Br .
- 4-Br (Bromo) : Larger size and higher lipophilicity compared to Cl, may hinder reactivity in sterically crowded environments .
XLogP3 Trends :
Fluorophenyl (2.4) < Methoxyphenyl (~2.1) < Phenyl (~2.2) < Chlorophenyl (~2.8) < Bromophenyl (3.0).
Bromine’s polarizability and larger atomic radius contribute to higher lipophilicity in the 4-bromo derivative .
Research Findings and Implications
- Pharmacological Potential: Oxazolidinones with 4-halophenyl groups (Cl, F, Br) show antimicrobial activity, with 4-Cl derivatives exhibiting moderate inhibition of bacterial efflux pumps .
- Synthetic Flexibility : The 4-fluorophenyl analog (XLogP3 = 2.4) is often used in CNS-targeted drugs due to its ability to cross the blood-brain barrier .
Biological Activity
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromomethyl group and a chlorophenyl group attached to an oxazolidinone ring. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to form the oxazolidinone structure. The bromomethyl group is introduced through bromination using N-bromosuccinimide (NBS) under controlled conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or alteration of their activity. This mechanism is crucial for its potential use as an antibiotic or therapeutic agent.
Biological Activity
Research indicates that compounds in the oxazolidinone class exhibit various biological activities, including:
- Antimicrobial Activity : The oxazolidinone structure is known for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound can inhibit bacterial protein synthesis by binding to the ribosomal RNA .
- Analgesic Effects : Some studies suggest that oxazolidinones can exhibit analgesic effects. For instance, molecular docking studies have predicted binding affinities against pain-related biological targets .
- Anti-inflammatory Properties : Research has indicated that oxazolidinones may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study focused on various oxazolidinone derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The presence of halogen substituents, such as bromine and chlorine, was found to enhance this activity .
- Toxicological Assessment : Acute toxicity studies conducted on similar compounds revealed low toxicity profiles in animal models. Histopathological examinations showed no significant adverse effects on vital organs .
- Analgesic Activity Testing : In pharmacological tests such as the writhing and hot plate tests, certain oxazolidinone derivatives exhibited analgesic properties comparable to standard analgesics like pentazocine .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, and what key reagents are involved?
A common method involves the bromomethylation of a pre-synthesized oxazolidinone scaffold. For example, oxazolidinones can be synthesized via cyclization of chlorophenyl-substituted amino alcohols using phosgene or triphosgene derivatives. Bromomethylation may employ reagents like N-bromosuccinimide (NBS) under radical initiation or HBr in the presence of a formaldehyde donor. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions such as over-bromination .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., bromomethyl at C5, 4-chlorophenyl at N3).
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection (e.g., 254 nm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected for CHBrClNO).
- X-ray Crystallography: If crystalline, single-crystal XRD resolves bond lengths and stereochemistry (see analogous oxazolidinone structures in ).
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of brominated vapors.
- Storage: Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group .
- Spill Management: Neutralize with sodium bicarbonate and absorb using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of bromomethylation while minimizing diastereomer formation?
- Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) favor bromomethylation kinetics, while non-polar solvents reduce side reactions.
- Catalyst Selection: Lewis acids like ZnBr may stabilize intermediates.
- Temperature Control: Lower temperatures (0–5°C) suppress thermal degradation.
- In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress .
Q. What computational methods are suitable for predicting the reactivity of the bromomethyl group in cross-coupling reactions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms).
- Docking Studies: Predict interactions with catalytic systems (e.g., palladium catalysts in Suzuki-Miyaura coupling) .
Q. How do crystallographic data resolve contradictions in reported XLogP3 values for structurally similar oxazolidinones?
- Comparative Analysis: Compare experimental logP values (via shake-flask method) with computational predictions (e.g., XLogP3, AlogPs). For example, reports XLogP3 = 2.4 for a fluorophenyl analog, but steric effects from the chlorophenyl group may increase hydrophobicity.
- Crystal Packing Effects: Hydrogen-bonding networks (e.g., oxazolidinone carbonyl interactions) influence solubility and partition coefficients .
Q. What strategies are recommended for designing bioactivity assays targeting this compound’s potential as an antimicrobial agent?
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme Inhibition Assays: Screen against bacterial transpeptidases (e.g., penicillin-binding proteins) due to structural similarity to β-lactams.
- Cytotoxicity Profiling: Use mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can stability studies identify degradation pathways under varying pH and temperature conditions?
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C).
- LC-MS Analysis: Identify degradation products (e.g., hydrolysis to 5-hydroxymethyl derivatives or cleavage of the oxazolidinone ring).
- Kinetic Modeling: Determine Arrhenius parameters to predict shelf-life .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns or impurity peaks?
- Dynamic Effects: Rotameric interconversion of the 4-chlorophenyl group at room temperature can cause signal broadening.
- Trace Solvents: Residual DMSO or THF may appear as singlet peaks.
- Diastereomer Formation: Improper stereocontrol during synthesis can generate multiple isomers (e.g., C5 bromomethyl configuration) .
Q. How should researchers address discrepancies between theoretical and experimental biological activity data?
- Re-evaluate Assay Conditions: Check for false positives/negatives due to compound aggregation or solvent toxicity (e.g., DMSO concentration).
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing bromomethyl with iodomethyl) to isolate critical pharmacophores.
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to observed effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
